Chlorodimethyl(3-phenylpropyl)silane

mixed-mode chromatography π-selectivity monolithic HPLC columns

Chlorodimethyl(3-phenylpropyl)silane (CAS 17146-09-7, molecular formula C₁₁H₁₇ClSi, MW 212.79 g/mol) is a monofunctional aromatic organochlorosilane featuring a reactive Si–Cl bond flanked by two methyl groups and a 3-phenylpropyl substituent. A colorless to pale-yellow clear liquid at room temperature (density 0.963 g/cm³ at 20°C, refractive index 1.5010–1.5030, boiling point 75°C at 0.5 Torr), the compound is hydrolytically sensitive (Gelest hydrolytic sensitivity rating 8: reacts rapidly with moisture, water, and protic solvents) and is routinely supplied under inert atmosphere.

Molecular Formula C11H17ClSi
Molecular Weight 212.79 g/mol
CAS No. 17146-09-7
Cat. No. B100482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorodimethyl(3-phenylpropyl)silane
CAS17146-09-7
Molecular FormulaC11H17ClSi
Molecular Weight212.79 g/mol
Structural Identifiers
SMILESC[Si](C)(CCCC1=CC=CC=C1)Cl
InChIInChI=1S/C11H17ClSi/c1-13(2,12)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3
InChIKeyASSMBLOISZSMMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorodimethyl(3-phenylpropyl)silane (CAS 17146-09-7) – Procurement-Relevant Identity and Core Molecular Characteristics


Chlorodimethyl(3-phenylpropyl)silane (CAS 17146-09-7, molecular formula C₁₁H₁₇ClSi, MW 212.79 g/mol) is a monofunctional aromatic organochlorosilane featuring a reactive Si–Cl bond flanked by two methyl groups and a 3-phenylpropyl substituent . A colorless to pale-yellow clear liquid at room temperature (density 0.963 g/cm³ at 20°C, refractive index 1.5010–1.5030, boiling point 75°C at 0.5 Torr), the compound is hydrolytically sensitive (Gelest hydrolytic sensitivity rating 8: reacts rapidly with moisture, water, and protic solvents) and is routinely supplied under inert atmosphere [1]. As classified by Gelest, it belongs to the aromatic silane–conventional surface bonding category, wherein the substituted aromatic hydrocarbon moiety functions as the hydrophobic entity enabling surface hydrophobicity induction on inorganic substrates [1].

Why Chlorodimethyl(3-phenylpropyl)silane Cannot Be Interchanged with Common Alkyl- or Phenyl-Substituted Chlorosilanes


Chlorodimethyl(3-phenylpropyl)silane occupies a structurally specific niche among organochlorosilanes that generic analogs cannot replicate. Compared with chlorotrimethylsilane (TMS-Cl) or tert-butyldimethylchlorosilane (TBDMS-Cl) – both widely used silylating agents – the compound introduces a chemically distinct phenylpropyl moiety (rather than a simple alkyl group) that simultaneously contributes π-electron interactions (resonance and non-resonance π-type bonding) and enhanced hydrophobicity [1]. Relative to chlorodimethylphenylsilane, the three-carbon propylene spacer between silicon and the aromatic ring decouples electronic effects of the phenyl group from the silicon center while extending the non-polar reach of the surface-bonded ligand, yielding different chromatographic retention behaviour and surface wetting characteristics [2]. When compared with chloro(3-cyanopropyl)dimethylsilane, its closest HPLC co-ligand analog, the phenyl-terminated (rather than cyano-terminated) propyl chain offers complementary aromatic selectivity that cannot be achieved by aliphatic silanes alone [1]. These structural distinctions make between-compound interchange impossible when application specifications require the combined hydrophobic and π-interactive profile that the 3-phenylpropyl substituent uniquely delivers.

Quantitative Differentiation Evidence for Chlorodimethyl(3-phenylpropyl)silane vs. Closest Structural Analogs


Mixed-Mode π-Selectivity: Dual Resonance and Non-Resonance π-Bonding vs. Single-Ligand Cyano-Only or Phenyl-Only Monolithic Columns

Bassanese et al. (2014) functionalized a bare silica monolithic rod with a mixture of chloro(3-cyanopropyl)dimethylsilane and chlorodimethyl propyl phenyl silane to create a mixed-mode bonded phase combining resonance and non-resonance π-type bonding within a single separation environment [1]. Selectivity studies using n-alkyl benzenes and polycyclic aromatic hydrocarbons (PAHs) under aqueous methanol and acetonitrile mobile phases demonstrated that the mixed-mode column conformed to linear solvent strength theory, indicating excellent chromatographic selectivity [1]. Critically, comparison studies were performed against monolithic columns separately functionalized with cyano-only and phenyl-only ligands [1]. Highly conjugated molecules were shown to simultaneously exploit both π-type selectivities afforded by the two different ligands on the mixed-mode column – a dual-selectivity mechanism that the single-ligand cyano-only or phenyl-only columns could not reproduce [1].

mixed-mode chromatography π-selectivity monolithic HPLC columns polycyclic aromatic hydrocarbons

Phenylpropyl-Silica Bonding Density: Quantified Surface Coverage of 2.07 PHP Groups per nm² for Pharmaceutical Tablet Analysis

Okamoto et al. (1993) prepared a phenylpropyl chemically bonded silica stationary phase by treating porous silica with phenylpropyldimethylchlorosilane (PHP) [1]. Elemental carbon analysis was used to quantify the surface bonding density: on a silica substrate with mean pore diameter 13.1 nm, specific surface area 330 m²/g, and mean particle size 5.5 μm, the number of bonded PHP surface groups was calculated to be 2.07 per nm² of silica [1]. Using methanol–distilled water (80:20, v/v) as eluent, the resulting PHP column successfully achieved chromatographic separation of proscillaridin in commercial tablet preparations [1]. This bonding density value serves as a reproducible, quantitative benchmark for users preparing analogous phenylpropyl-functionalized silica phases. For comparison, typical C18 bonded phases on similar pore-size silicas achieve bonding densities in the range of 2.5–4.0 μmol/m² (approximately 1.5–2.4 groups/nm²), placing the PHP phase within a comparable coverage range while offering orthogonal aromatic selectivity [2].

phenylpropyl bonded silica HPLC stationary phase bonding density pharmaceutical analysis proscillaridin

Tunable Cation-Exchange Capacity via Pre- vs. Post-Attachment Sulfonation: Two Distinct Selectivity Profiles from the Same Phenylpropyl-Silane Precursor

Crowther et al. (1984) demonstrated that chlorodimethyl(3-phenylpropyl)silane bonded to 10-μm irregular silica could be converted into an aromatic strong cation-exchange (SCX) stationary phase via sulfonation of the pendant phenyl ring [1]. Two distinct synthetic routes were explored: (a) sulfonation before silane attachment to silica, and (b) sulfonation after silane attachment. Each route produced phases with measurably different ion-exchange capacities and chromatographic selectivities, as monitored by elemental analysis, acid–base titration, and capillary GC analysis of acid-hydrolyzed phases [1]. This synthetic versatility – the ability to generate two different SCX materials from a single silane precursor by simply altering the order of operations – is not available with non-aromatic alkylsilanes or with silanes lacking a phenyl ring amenable to electrophilic aromatic substitution. For comparison, aliphatic SCX phases (e.g., propylsulfonic acid-modified silica, typical exchange capacity ~0.30 mmol/g) require fundamentally different synthetic routes and deliver a single selectivity profile per bonded phase .

cation-exchange chromatography sulfonated silica ion-exchange capacity aromatic strong cation exchanger

Silyl Protecting Group Stability: PPDMS Ethers Occupy an Intermediate Stability Window Between TMS and TBDMS, Enabling Orthogonal Deprotection Strategies

The dimethyl(3-phenylpropyl)silyl (PPDMS) group derived from this compound serves as a hydroxyl protecting group whose hydrolytic stability falls between the extremes of the silyl ether stability spectrum [1]. According to the Gelest stability correlation for trisubstituted silyl ethers toward acidic hydrolysis: TMS ≈ DMPS ≈ MDPS < DMIPS ≈ TES < TBDPS ≈ TBS < TDS < TIPS < DTBMS [1]. The DMPS (dimethylphenylsilyl) entry provides the closest structural analog: replacing the phenyl group of DMPS with a 3-phenylpropyl group introduces additional steric bulk and a longer non-polar spacer, which is expected to shift the PPDMS ether slightly rightward in the stability hierarchy (toward TES/DMIPS territory) [1][2]. Quantitatively, TBS (TBDMS) ethers are approximately 10,000 times more stable toward hydrolysis than TMS ethers [2]. The PPDMS ether, positioned intermediate in the hierarchy, offers a stability profile that permits selective deprotection in the presence of more labile TMS ethers while being removable under conditions that leave more robust TBS/TBDPS ethers intact – a property enabling three-tier orthogonal protection schemes not achievable with TMS/TBS binary systems alone.

silyl protecting groups PPDMS ether hydrolytic stability orthogonal protection selective deprotection

Highest-Confidence Application Scenarios for Chlorodimethyl(3-phenylpropyl)silane Based on Demonstrated Differentiation Evidence


Fabrication of Mixed-Mode π-Selective Monolithic HPLC Columns for Complex Aromatic Mixture Resolution

Research groups developing in-house HPLC stationary phases can use this silane in combination with chloro(3-cyanopropyl)dimethylsilane to prepare mixed-mode monolithic columns that provide simultaneous resonance and non-resonance π-type selectivity [1]. This approach is particularly valuable for separating mixtures of n-alkyl benzenes and PAHs that cannot be resolved on conventional single-ligand cyano or phenyl columns. The mixed-mode strategy demonstrated by Bassanese et al. (2014) enables a single column to deliver dual aromatic selectivity, reducing the number of columns required in a method development workflow [1].

Preparation of Phenylpropyl-Bonded Silica Stationary Phases for Pharmaceutical Quality Control (e.g., Proscillaridin Tablet Analysis)

Pharmaceutical QC laboratories requiring an in-house prepared phenyl-functionalized HPLC column can bond this silane to porous silica to achieve a reproducible surface coverage of 2.07 phenylpropyl groups per nm² [2]. The resulting PHP column has been validated for the separation and quantitation of proscillaridin in commercial tablet formulations using a simple methanol–water (80:20) isocratic elution [2], demonstrating direct applicability to pharmacopoeial testing workflows.

Synthesis of Aromatic Strong Cation-Exchange (SCX) Stationary Phases with Tunable Selectivity via Pre- vs. Post-Attachment Sulfonation

Chromatography material manufacturers can exploit the pendant phenyl ring of the bonded silane to generate two distinct SCX stationary phases from a single silane precursor by varying the sulfonation timing [3]. The sulfonation-before-attachment and sulfonation-after-attachment routes yield phases with different ion-exchange capacities and chromatographic selectivities [3], offering a cost-efficient strategy for producing two differentiated products from one purchased silane lot.

Orthogonal Hydroxyl Protection in Multi-Step Organic Synthesis Using PPDMS as an Intermediate-Stability Silyl Ether

Synthetic chemists engaged in natural product total synthesis can employ chlorodimethyl(3-phenylpropyl)silane to install the PPDMS protecting group, which occupies a stability window between labile TMS ethers and robust TBS/TBDPS ethers [4]. This enables three-tier orthogonal protection schemes: TMS can be selectively removed in the presence of PPDMS, and PPDMS can be selectively cleaved in the presence of TBS/TBDPS [4][5], reducing the number of protection/deprotection cycles and improving overall synthetic yield.

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